molecular formula C27H21NO4 B11690444 Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B11690444
M. Wt: 423.5 g/mol
InChI Key: PALMFLGUGCLKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE is a complex organic compound with a unique pentacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired molecular configuration .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity .

Scientific Research Applications

METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C27H21NO4/c1-27-19-12-5-3-10-17(19)21(18-11-4-6-13-20(18)27)22-23(27)25(30)28(24(22)29)16-9-7-8-15(14-16)26(31)32-2/h3-14,21-23H,1-2H3

InChI Key

PALMFLGUGCLKOV-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=CC(=C6)C(=O)OC

Origin of Product

United States

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